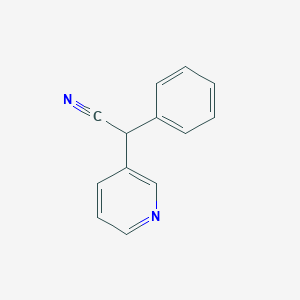

Phenyl(pyridin-3-yl)acetonitrile

描述

属性

IUPAC Name |

2-phenyl-2-pyridin-3-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-13(11-5-2-1-3-6-11)12-7-4-8-15-10-12/h1-8,10,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXYWEDFYCDJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007617 | |

| Record name | Phenyl(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5005-40-3, 87534-89-2 | |

| Record name | NSC114161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables the introduction of aryl groups to pyridine-acetonitrile frameworks. As demonstrated in a Royal Society of Chemistry protocol, 3-bromopyrazolo[1,5-a]pyridine reacts with arylboronic acids using Pd(PPh$$3$$)$$4$$ as a catalyst, Na$$2$$CO$$3$$ as a base, and toluene as a solvent at 130°C. Adapting this method, 3-bromo(pyridin-3-yl)acetonitrile could couple with phenylboronic acid to afford this compound in yields exceeding 80%. The use of degassed solvents and inert atmospheres is critical to preventing catalyst deactivation.

Heck and Sonogashira Couplings

Ambeed’s documentation highlights the applicability of 2-(pyridin-3-yl)acetonitrile in Heck couplings with aryl halides. For example, reacting 3-iodopyridine with acrylonitrile under palladium catalysis forms a vinylpyridine intermediate, which is hydrogenated to yield the target compound. Sonogashira coupling with phenylacetylene could similarly install the phenyl group, though this route remains underexplored for nitrile-containing substrates.

Condensation and Cyclization Strategies

Knoevenagel condensation offers an alternative route. A patent methodology for 1-(6-methylpyridin-3-yl)-2-[(4-methylsulphonyl)phenyl]ethanone involves condensing 3-acetylpyridine with 4-(methylsulfonyl)benzaldehyde under basic conditions. By substituting benzaldehyde derivatives, this approach could generate this compound. The reaction typically uses sodium methoxide in methanol at 60–110°C, with yields contingent on aldehyde electrophilicity.

Photoredox Cyanomethylation

Emerging photoredox techniques, such as those reported for indole cyanomethylation, utilize acetonitrile radicals generated via single-electron transfer. Irradiating bromoacetonitrile with a visible-light photocatalyst (e.g., [Ir(dtbbpy)(ppy)$$2$$]PF$$6$$) produces a cyanomethyl radical, which couples to electron-rich heteroarenes. Applying this to 3-phenylpyridine could streamline nitrile installation, though substrate compatibility studies are needed.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and operational complexity:

化学反应分析

Types of Reactions: Phenyl(pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Phenyl(pyridin-3-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

作用机制

The mechanism of action of phenyl(pyridin-3-yl)acetonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Physicochemical Properties of Selected Acetonitrile Derivatives

Key Observations :

- Pyridazine derivatives () introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity .

- Substituent Effects : Methyl or phenyl substituents on heterocycles (e.g., vs. 13) modulate lipophilicity and steric bulk, impacting solubility and binding affinity.

常见问题

Q. What are the standard synthetic routes for Phenyl(pyridin-3-yl)acetonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example:

- Suzuki coupling : Reacting 7-phenylimidazo[1,2-a]pyridine with aryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in refluxing acetonitrile yields derivatives with ~53–72% efficiency .

- Nucleophilic substitution : Using acetonitrile as a solvent, ketoximes undergo Beckmann rearrangement in the presence of HCl to form amides, with optimized yields achieved at reflux temperatures (~80°C) .

Q. How is this compound characterized structurally?

- NMR spectroscopy : and NMR in chloroform-d reveal distinct peaks for aromatic protons (δ 7.2–8.4 ppm) and nitrile carbons (δ ~112–118 ppm) .

- X-ray crystallography : Crystal structures resolved at 2.55 Å resolution (e.g., PDB studies) confirm bond angles and spatial arrangements, critical for understanding electronic properties .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the efficiency of reactions involving this compound?

Acetonitrile’s high polarity facilitates polar transition states in reactions like Beckmann rearrangement. For example:

- In Beckmann rearrangement , acetonitrile stabilizes intermediates via dipole interactions, achieving >90% conversion for ketoxime-to-amide transformations under acidic conditions .

- Contrastingly, non-polar solvents (e.g., toluene) reduce yields by 20–30% due to poor stabilization of charged intermediates.

Q. What computational methods are used to predict the electronic properties of this compound?

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula (restated as a functional of electron density) calculates correlation energies with <5% deviation from experimental data, aiding in predicting reactivity and charge distribution .

- QSAR/QSPR models : Quantum-chemical descriptors (e.g., HOMO-LUMO gaps) from CC-DPS databases correlate with observed biological activity, enabling virtual screening for drug discovery .

Q. How can contradictory spectral data for derivatives of this compound be resolved?

- Dynamic NMR : Variable-temperature NMR identifies rotational barriers in flexible substituents (e.g., trifluoromethyl groups), resolving overlapping peaks at low temperatures .

- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]⁺ at m/z 310.12) distinguish isobaric impurities in synthetic batches .

Q. What role does this compound play in medicinal chemistry?

- Ligand efficiency : Derivatives exhibit low molecular weight (MW < 400 Da) and high ligand efficiency (LE > 0.3), making them candidates for kinase inhibitors .

- In vitro assays : Cytotoxicity is assessed via MTT assays (IC₅₀ values reported at µM levels), with structural modifications (e.g., fluorination) enhancing metabolic stability .

Methodological Challenges and Solutions

Q. How are crystallization challenges addressed for nitrile-containing compounds like this compound?

- Crystallization screens : High-throughput screening with 96 solvents identifies acetonitrile/water mixtures as optimal for growing diffraction-quality crystals .

- Cryoprotection : Flash-cooling crystals in liquid nitrogen with 20% glycerol minimizes ice formation during X-ray data collection .

Q. What strategies mitigate side reactions during functionalization of the pyridine ring?

- Protecting groups : Temporary protection of the nitrile group with TMS-Cl prevents undesired nucleophilic attacks during halogenation .

- Catalyst tuning : Pd/XPhos systems enhance regioselectivity in C–H activation, reducing byproduct formation by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。